Mitochondrial Membrane Perturbation Potency
In a direct head-to-head comparison using isolated rat liver mitochondria, dihydrokepone (dihydrochlordecone) was the least potent of four structurally related chlordecone derivatives across five independent assays of inner mitochondrial membrane integrity and respiratory function. The potency order—chlordecone alcohol ≥ chlordecone > monohydrochlordecone ≫ dihydrochlordecone—was consistent for induction of passive swelling, oxidation of exogenous NADH, induction of lysis, stimulation of state 4 respiration, and inhibition of state 3 respiration (with both succinate and glutamate substrates). Dihydrokepone was designated as 'much greater than' (≫) less potent than monohydrokepone, meaning its activity was at least an order of magnitude lower than the monohydro derivative across the concentration range tested (2–100 µM). This quantitative rank order is critical for laboratories selecting the appropriate Kepone congener for toxicological mechanistic studies or for interpreting environmental risk assessments based on transformation product profiles [1].
| Evidence Dimension | Mitochondrial inner membrane perturbation potency (multi-assay rank order) |
|---|---|
| Target Compound Data | Dihydrokepone (dihydrochlordecone): lowest potency; ≫ less than monohydrochlordecone in all assays (induction of passive swelling, NADH oxidation, lysis, state 3/4 respiration) at 2–100 µM |
| Comparator Or Baseline | Chlordecone alcohol (rank 1, most potent); Chlordecone/Kepone (rank 2); Monohydrochlordecone (rank 3). Mirex (dodecachloro analog) showed no effect at saturating concentrations (40–100 µM). |
| Quantified Difference | Potency rank: chlordecone alcohol ≥ chlordecone > monohydrochlordecone ≫ dihydrochlordecone. Dihydrokepone is substantially less potent than all comparators; Mirex is inactive. |
| Conditions | Isolated rat liver mitochondria; compounds tested at 2–100 µM; endpoints: valinomycin-induced swelling inhibition, passive swelling induction, exogenous NADH oxidation, lysis induction, state 3 and state 4 respiration (succinate and glutamate substrates) |
Why This Matters
Dihydrokepone's markedly reduced mitochondrial toxicity compared to chlordecone and monohydrokepone makes it the preferred compound for studies seeking to dissect chlorine-content-dependent membrane effects or for environmental risk scenarios where transformation products exhibit attenuated hazard.
- [1] Soileau SD, Moreland DE. Effects of chlordecone and its alteration products on isolated rat liver mitochondria. Toxicol Appl Pharmacol. 1983;67(1):89-99. doi:10.1016/0041-008x(83)90247-8 View Source
